molecular formula C23H22ClN3O4S B2558266 1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine CAS No. 1207010-15-8

1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine

Cat. No.: B2558266
CAS No.: 1207010-15-8
M. Wt: 471.96
InChI Key: OOAKYRKSUJUCLB-UHFFFAOYSA-N
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Description

1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine is an organic compound characterized by its complex structure, combining features from various chemical groups. This compound has shown potential in multiple fields, including medicinal chemistry, pharmacology, and materials science, due to its diverse range of properties and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine involves several key steps:

  • Formation of 1,2,4-Oxadiazole Ring: : Typically achieved through the reaction of amidoxime with carboxylic acids or their derivatives.

  • Benzofuran Synthesis: : Employing Friedel-Crafts alkylation or other cyclization methods, depending on the starting materials.

  • Sulfonylation: : Introduction of the sulfonyl group, generally using sulfonyl chlorides under basic conditions.

  • Final Coupling: : The piperidine moiety is coupled with the synthesized intermediate through nucleophilic substitution or similar reactions.

Industrial Production Methods

For large-scale production, the synthetic route is often optimized to ensure high yield and purity while minimizing cost and environmental impact. Techniques like continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the benzofuran moiety, forming epoxides or hydroxylated derivatives.

  • Reduction: : Reduction reactions may target the oxadiazole or sulfonyl groups, potentially leading to ring-opening or transformation into amines.

  • Substitution: : Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzofuran ring.

Common Reagents and Conditions

  • Oxidation: : Common reagents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

  • Reduction: : Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

  • Substitution: : Reagents such as sodium hydride (NaH) or organolithium compounds in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The products depend on the specific reaction conditions. For example, oxidation might yield hydroxylated benzofuran derivatives, while reduction could produce amine-containing intermediates.

Scientific Research Applications

1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine has several scientific research applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules, exploring new chemical reactions.

  • Biology: : Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.

  • Medicine: : Studied for therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties.

  • Industry: : Employed in the development of new materials with specific properties like conductivity or stability.

Comparison with Similar Compounds

When compared to similar compounds, 1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine stands out due to its unique combination of structural features:

  • 1-({2-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine: : Similar structure with a fluorine substituent instead of chlorine, offering different reactivity and properties.

  • 1-({2-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine: : The bromine atom alters its chemical behavior and potential biological activity.

  • 1-({2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine: : The methyl group affects its lipophilicity and overall molecular interactions.

By comparing these compounds, researchers can identify specific attributes that make this compound unique and potentially more suitable for certain applications.

Remember, this information is for educational and research purposes and should be verified with experimental data and peer-reviewed sources for practical applications.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-[3-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-1-benzofuran-2-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4S/c1-14-9-11-27(12-10-14)32(28,29)16-7-8-20-18(13-16)15(2)21(30-20)23-25-22(26-31-23)17-5-3-4-6-19(17)24/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAKYRKSUJUCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C4=NC(=NO4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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